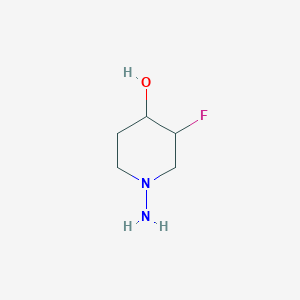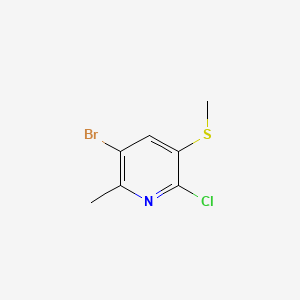
3-Bromo-6-chloro-2-methyl-5-(methylthio)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-chloro-2-methyl-5-(methylthio)pyridine is a heterocyclic organic compound with the molecular formula C7H7BrClNS It is a derivative of pyridine, characterized by the presence of bromine, chlorine, methyl, and methylthio substituents on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-2-methyl-5-(methylthio)pyridine can be achieved through several methods. One common approach involves the bromination and chlorination of 2-methyl-5-(methylthio)pyridine. The reaction typically employs bromine and chlorine reagents under controlled conditions to introduce the halogen atoms at the desired positions on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-6-chloro-2-methyl-5-(methylthio)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The methylthio group can be oxidized to sulfoxide or sulfone derivatives, while reduction reactions can modify the pyridine ring or substituents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions include various substituted pyridines, sulfoxides, sulfones, and coupled products with extended aromatic systems.
Aplicaciones Científicas De Investigación
3-Bromo-6-chloro-2-methyl-5-(methylthio)pyridine has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals targeting specific biological pathways.
Material Science: Utilized in the preparation of advanced materials with unique electronic or optical properties.
Agricultural Chemistry: Investigated for its potential use in the synthesis of agrochemicals and pesticides.
Mecanismo De Acción
The mechanism of action of 3-Bromo-6-chloro-2-methyl-5-(methylthio)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms and the methylthio group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-2-chloro-6-methyl-5-nitropyridine
- 2-Bromo-6-methylpyridine
- 3-Bromo-5-(methylthio)pyridine
Uniqueness
3-Bromo-6-chloro-2-methyl-5-(methylthio)pyridine is unique due to the specific combination of substituents on the pyridine ring, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C7H7BrClNS |
|---|---|
Peso molecular |
252.56 g/mol |
Nombre IUPAC |
5-bromo-2-chloro-6-methyl-3-methylsulfanylpyridine |
InChI |
InChI=1S/C7H7BrClNS/c1-4-5(8)3-6(11-2)7(9)10-4/h3H,1-2H3 |
Clave InChI |
LNDNDKNMDCXACS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C(=N1)Cl)SC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


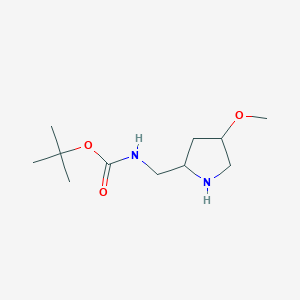
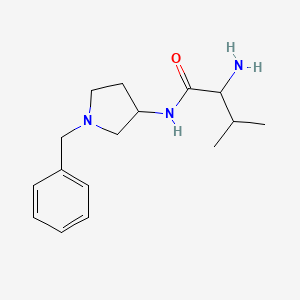
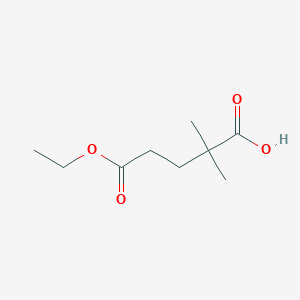
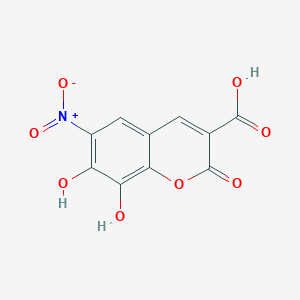

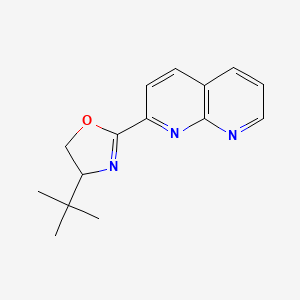
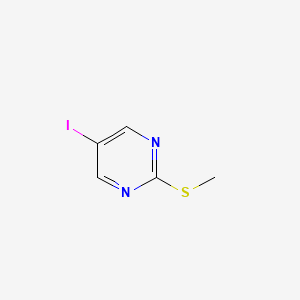

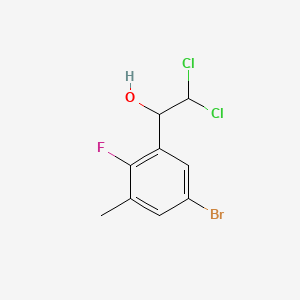
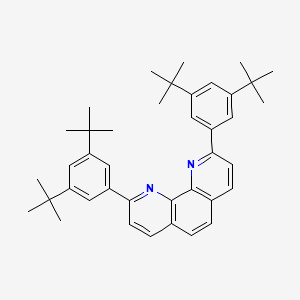
![2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide](/img/structure/B14778294.png)

